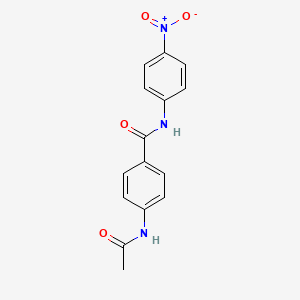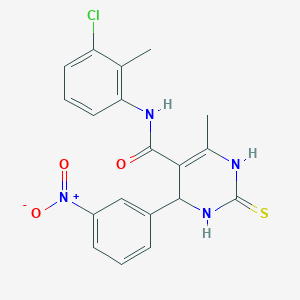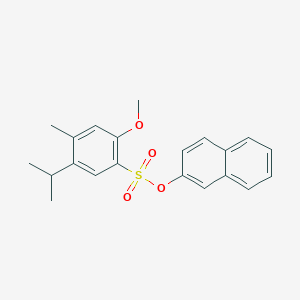![molecular formula C15H24N2O3 B5106149 N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-morpholinamine](/img/structure/B5106149.png)
N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-morpholinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-morpholinamine, also known as DMPEA-NH-morpholine, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of phenethylamines and is structurally similar to the neurotransmitter serotonin.
作用机制
N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-morpholinaminepholine is believed to exert its effects by binding to and activating serotonin receptors in the brain. Specifically, it has been shown to have high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception.
Biochemical and Physiological Effects:
Studies have shown that N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-morpholinaminepholine can induce a range of biochemical and physiological effects, including changes in serotonin and dopamine levels, alterations in neuronal activity, and changes in behavior and cognition. These effects are thought to be mediated by its activity at the 5-HT2A receptor.
实验室实验的优点和局限性
One of the main advantages of using N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-morpholinaminepholine in lab experiments is its high potency and selectivity for the 5-HT2A receptor. This makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, its potential for off-target effects and lack of selectivity for other serotonin receptors may limit its usefulness in certain experiments.
未来方向
There are several areas of future research that could further elucidate the potential therapeutic applications of N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-morpholinaminepholine. These include:
1. Investigating its effects on other serotonin receptor subtypes to better understand its mechanism of action and potential off-target effects.
2. Studying its effects on neuronal plasticity and neurogenesis to explore its potential as a treatment for neurodegenerative diseases.
3. Developing more selective and potent analogs of N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-morpholinaminepholine to improve its therapeutic potential and reduce off-target effects.
4. Exploring its potential as a treatment for mood disorders, such as depression and anxiety, through clinical trials.
In conclusion, N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-morpholinaminepholine is a promising compound with potential therapeutic applications in a variety of fields. Its high potency and selectivity for the 5-HT2A receptor make it a valuable tool for studying the role of this receptor in various physiological and pathological processes. Further research is needed to fully understand its mechanism of action and potential therapeutic benefits.
合成方法
The synthesis of N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-morpholinaminepholine involves a multi-step process that starts with the reaction of 3,4-dimethoxyphenylacetone with isopropylamine. The resulting product is then reacted with morpholine in the presence of a reducing agent to yield N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-morpholinaminepholine. This synthesis method has been optimized for high yield and purity, making it a reliable source of N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-morpholinaminepholine for research purposes.
科学研究应用
N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-morpholinaminepholine has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, pharmacology, and cancer research. One of the main areas of interest is its role as a potential serotonin receptor agonist, which could have implications for the treatment of depression and other mood disorders.
属性
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)propan-2-yl]morpholin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-12(16-17-6-8-20-9-7-17)10-13-4-5-14(18-2)15(11-13)19-3/h4-5,11-12,16H,6-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMMECBDUKKZNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)NN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]-3-methoxybenzamide](/img/structure/B5106071.png)
![1'-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1,4'-bipiperidine](/img/structure/B5106081.png)

![N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5106095.png)
![N-{3-benzyl-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxo-1-imidazolidinyl}-4-bromobenzamide](/img/structure/B5106107.png)
![N-(1-{1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-methylbutanamide](/img/structure/B5106108.png)
![4-(2-methoxyethoxy)-1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5106115.png)


![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-ethyl-N-(2-methyl-2-propen-1-yl)-1,3-oxazole-4-carboxamide](/img/structure/B5106132.png)
![N-butyl-N-methyl-3-({[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5106134.png)

![2-(4-chlorophenyl)-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5106163.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)-4-piperidinecarboxamide](/img/structure/B5106171.png)
